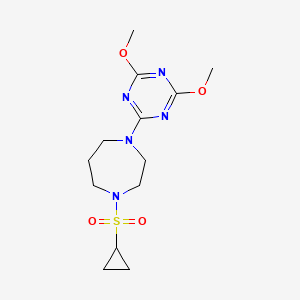![molecular formula C18H17FN6O B6439365 5-fluoro-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine CAS No. 2549009-12-1](/img/structure/B6439365.png)
5-fluoro-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-fluoro-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with various functional groups, including a fluorine atom, a piperidine ring, and a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the selective fluorination of 4-substituted 2-aminopyrimidine derivatives with Selectfluor in the presence of Ag2CO3 has been presented . This method gives 4-substituted 5-fluoro-2-aminopyrimidines in fair to high yields with excellent regioselectivities .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrimidine ring forms the core of the molecule, with the fluorine atom, piperidine ring, and pyridine ring attached as substituents . Further structural analysis would require more specific information or computational modeling.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the fluorine atom and the various ring structures. For example, the fluorine atom is highly electronegative and may influence the reactivity of the compound . The exact reactions would depend on the specific conditions and reactants involved.Aplicaciones Científicas De Investigación
Organic Chemistry Synthesis
This compound plays a significant role in the synthesis of 5-fluoro-2-aminopyrimidine derivatives . The process involves the selective fluorination of 4-substituted 2-aminopyrimidines with Selectfluor in the presence of Ag2CO3 . This method yields 4-substituted 5-fluoro-2-aminopyrimidines with excellent regioselectivities .
Pharmaceutical Applications
The compound is used in the synthesis of fluorinated imatinib base , a medication used to treat certain types of cancer . The process involves transforming 5-fluoro-4-(pyridin-3-yl)-2-aminopyrimidine into 5-fluoro-N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine .
Cardiovascular Treatment
The compound is a key component of vericiguat , a soluble guanylate cyclase stimulator used for the treatment of chronic heart failure . Vericiguat has been shown to have vasodilator and antihypertensive properties .
Inhibitor Synthesis
The compound is used as a key intermediate in the synthesis of 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine , a potent inhibitor of the JAK2 kinase .
Anticancer Research
Pyrimidine derivatives, including this compound, have shown potential in anticancer research . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that control cell growth, differentiation, migration, and metabolism .
Fluorination Research
The compound’s fluorination properties make it valuable in research exploring the effects of fluorination on the properties of organic compounds . This includes studies on regioselectivity and yield optimization .
Direcciones Futuras
The future research directions for this compound could involve further exploration of its biological activities and potential applications. For instance, similar compounds have been studied for their anti-cancer properties . Additionally, the synthesis methods could be optimized to improve yield and selectivity .
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]oxy-5-pyridin-4-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O/c19-15-11-21-17(22-12-15)25-7-3-16(4-8-25)26-18-23-9-14(10-24-18)13-1-5-20-6-2-13/h1-2,5-6,9-12,16H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPXEOCXQYJSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-fluoro-3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6439289.png)
![4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B6439305.png)
![2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}-5-methoxypyrimidine](/img/structure/B6439316.png)
![5-methoxy-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6439319.png)
![7-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,4-dimethyl-1,8-naphthyridine](/img/structure/B6439322.png)
![5-methoxy-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6439327.png)
![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline](/img/structure/B6439344.png)
![6-chloro-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B6439348.png)
![2-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}oxy)-5-(pyridin-4-yl)pyrimidine](/img/structure/B6439357.png)
![2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)-5-(pyridin-4-yl)pyrimidine](/img/structure/B6439359.png)

![N-ethyl-2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B6439371.png)
![6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B6439377.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6439386.png)